
1-Pentyl-1,4-diazepane
Übersicht
Beschreibung
1-Pentyl-1,4-diazepane is a type of 1,4-diazepine, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities and have been the subject of scientific research for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Pentyl-1,4-diazepane, has been a topic of interest in the scientific community. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines . The primary purpose of this research is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Molecular Structure Analysis
The molecular structure of 1-Pentyl-1,4-diazepane is C10H22N2 . It is a derivative of 1,4-diazepine, which is a diazepine . Diazepines are nitrogen-containing seven-membered heterocyclic compounds .Chemical Reactions Analysis
1,4-Diazepines, including 1-Pentyl-1,4-diazepane, have been studied for their chemical reactions. This research has focused on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives .Wissenschaftliche Forschungsanwendungen
Anti-Microbial Activity
1-Pentyl-1,4-diazepane derivatives have been studied for their anti-microbial activity . These compounds were synthesized from the reaction of tert-butyl 1,4-diazepane-1-carboxylic, butyryl chloride, and varied aromatic aldehyde . They were tested against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of these compounds showed higher activity against all the tested strains .
Quantum Chemical Modelling
Quantum chemical modelling has been used to optimize the molecular geometry of 1-Pentyl-1,4-diazepane derivatives at the B3LYP/6-31G (d, p) theoretical level . The corresponding energy values of molecular orbitals were visualized using optimized geometries .
Molecular Docking
Molecular docking has been performed against target proteins, L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . This represents the Gram-negative bacterium and Gram-positive bacterium, respectively . Some compounds showed a high number of interactions with protein according to molecular docking .
ADME Analysis
ADME (Absorption, Distribution, Metabolism, and Excretion) analysis has been carried out for 1-Pentyl-1,4-diazepane derivatives . This technique helps to select hit compounds early on and anticipate future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .
Synthesis from N-Propargylamines
1-Pentyl-1,4-diazepane cores can be synthesized from N-propargylamines . This method has undergone explosive growth in recent years due to its high atom economy and shorter synthetic routes .
Building Blocks in Organic Synthesis
N-Propargylamines, which can be transformed into 1-Pentyl-1,4-diazepane, are one of the most useful and versatile building blocks in organic synthesis . They are successfully transformed into many significant N-heterocycles .
Wirkmechanismus
Target of Action
1-Pentyl-1,4-diazepane is a type of 1,4-diazepine, a class of compounds known for their diverse biological activities For instance, benzodiazepines, a well-studied subclass of 1,4-diazepines, primarily target gamma-aminobutyric acid (GABA) receptors in the CNS .
Mode of Action
The mode of action of 1,4-diazepines, including 1-Pentyl-1,4-diazepane, is believed to involve the enhancement of GABA neurotransmitter activity . GABA is an inhibitory neurotransmitter in the CNS that regulates brain activity. By enhancing GABA activity, 1,4-diazepines can increase or decrease the excitability of neurons .
Biochemical Pathways
This could lead to downstream effects such as reduced neuronal excitability and modulation of various CNS functions .
Pharmacokinetics
A study on 1,4-diazepane linked piperidine derivatives, which are structurally similar to 1-pentyl-1,4-diazepane, suggests that these compounds can be synthesized and characterized using techniques like 1h nmr and lcms . These techniques could potentially be used to study the ADME properties of 1-Pentyl-1,4-diazepane.
Result of Action
Based on the known effects of related 1,4-diazepines, it’s plausible that 1-pentyl-1,4-diazepane could have effects such as sedation, muscle relaxation, and anticonvulsant activity, among others .
Safety and Hazards
While specific safety and hazard information for 1-Pentyl-1,4-diazepane was not found, it’s important to handle all chemicals with appropriate safety measures. For example, a safety data sheet for a related compound, Pentyl acetate, suggests precautions such as avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
The future directions of 1,4-diazepines, including 1-Pentyl-1,4-diazepane, involve further exploration of their biological activities for potential use in the pharmaceutical industries . Additionally, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes , which could be a promising direction for future research.
Eigenschaften
IUPAC Name |
1-pentyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-4-8-12-9-5-6-11-7-10-12/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLICZMSYQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




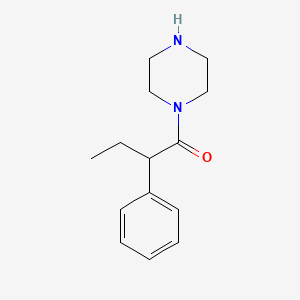
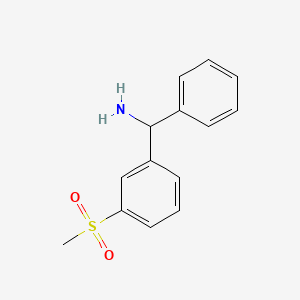
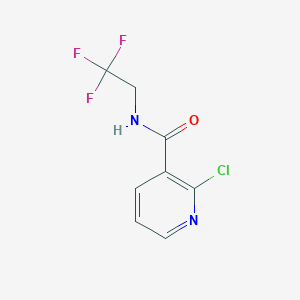
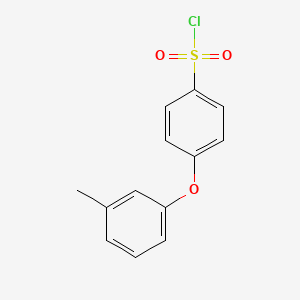
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)

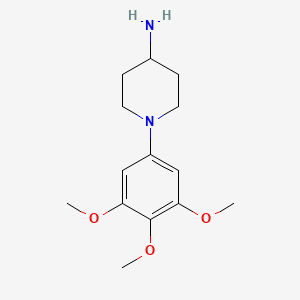
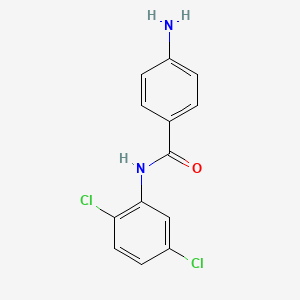
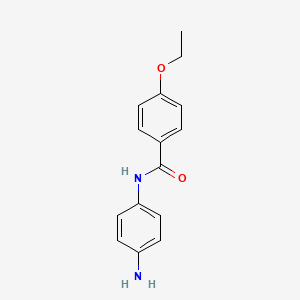
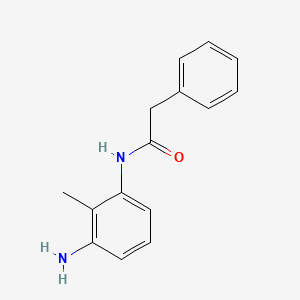
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)
